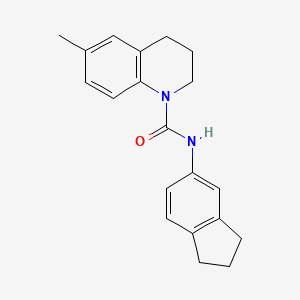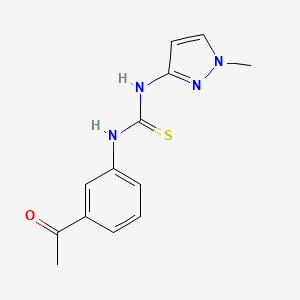
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-fluorobenzyl)urea
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2-fluorobenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: On an industrial scale, the production of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea can participate in substitution reactions, where functional groups on the indane or fluorobenzyl moieties are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indane and fluorobenzyl groups may contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-fluorobenzyl)urea: Similar structure but with a different position of the fluorine atom on the benzyl group.
N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.
The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-fluorobenzyl)urea lies in its specific combination of the indane and fluorobenzyl moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[(2-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-16-7-2-1-4-14(16)11-19-17(21)20-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIBAWZQFUBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286510.png)
![N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B4286516.png)

![Propyl 4-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4286526.png)
![2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
![2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B4286536.png)
![N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4286537.png)


![4-[(anilinocarbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286564.png)



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)
